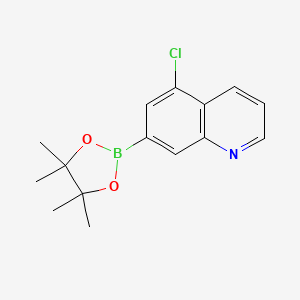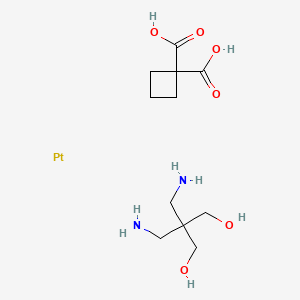
2,2-bis(aminomethyl)propane-1,3-diol;cyclobutane-1,1-dicarboxylic acid;platinum
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-bis(aminomethyl)propane-1,3-diol;cyclobutane-1,1-dicarboxylic acid;platinum is a complex organometallic compound that combines the properties of an amino alcohol, a dicarboxylic acid, and a platinum center
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-bis(aminomethyl)propane-1,3-diol involves the reaction of 2,2-bis(bromomethyl)propane-1,3-diol with ammonia or an amine under controlled conditions . The cyclobutane-1,1-dicarboxylic acid can be synthesized through the cyclization of appropriate dicarboxylic acid precursors . The platinum complex is typically formed by reacting the ligands with a platinum salt, such as platinum(II) chloride, under inert atmosphere conditions .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis of the individual components followed by their combination under optimized conditions. This may include the use of continuous flow reactors to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
2,2-bis(aminomethyl)propane-1,3-diol;cyclobutane-1,1-dicarboxylic acid;platinum undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The platinum center can be reduced to different oxidation states, affecting the compound’s reactivity.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while substitution reactions can produce various substituted amino alcohols .
Aplicaciones Científicas De Investigación
2,2-bis(aminomethyl)propane-1,3-diol;cyclobutane-1,1-dicarboxylic acid;platinum has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions.
Medicine: Explored for its anticancer properties, particularly in targeting platinum-sensitive tumors[][10].
Industry: Utilized in the development of advanced materials, such as catalysts and polymers.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with biological molecules, primarily through the platinum center. The platinum can form covalent bonds with nucleophilic sites on DNA, leading to the inhibition of DNA replication and transcription[10][10]. This mechanism is similar to that of other platinum-based anticancer drugs, such as cisplatin[10][10].
Comparación Con Compuestos Similares
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug[][10].
Carboplatin: Another platinum-based drug with a different ligand structure[][10].
Oxaliplatin: A third-generation platinum drug with improved efficacy and reduced side effects[][10].
Uniqueness
2,2-bis(aminomethyl)propane-1,3-diol;cyclobutane-1,1-dicarboxylic acid;platinum is unique due to its combination of an amino alcohol and a dicarboxylic acid, which may enhance its solubility and reactivity compared to other platinum compounds[10][10]. This unique structure could potentially lead to new applications in drug development and materials science[10][10].
Propiedades
Fórmula molecular |
C11H22N2O6Pt |
|---|---|
Peso molecular |
473.39 g/mol |
Nombre IUPAC |
2,2-bis(aminomethyl)propane-1,3-diol;cyclobutane-1,1-dicarboxylic acid;platinum |
InChI |
InChI=1S/C6H8O4.C5H14N2O2.Pt/c7-4(8)6(5(9)10)2-1-3-6;6-1-5(2-7,3-8)4-9;/h1-3H2,(H,7,8)(H,9,10);8-9H,1-4,6-7H2; |
Clave InChI |
OOMDVERDMZLRFX-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)(C(=O)O)C(=O)O.C(C(CN)(CO)CO)N.[Pt] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


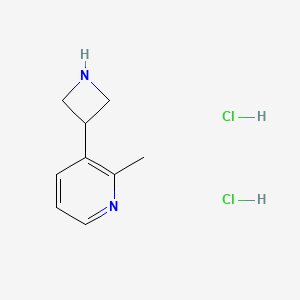
![8-Benzyl-2,8-diazadispiro[3.1.36.14]decane;2,2,2-trifluoroacetic acid](/img/structure/B13891934.png)
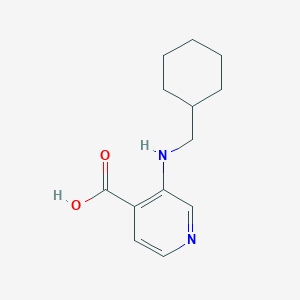
![tert-butyl N-(2-chlorothieno[3,2-d]pyrimidin-4-yl)-N-phenylcarbamate](/img/structure/B13891943.png)
![2-chloro-1-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethan-1-one](/img/structure/B13891945.png)
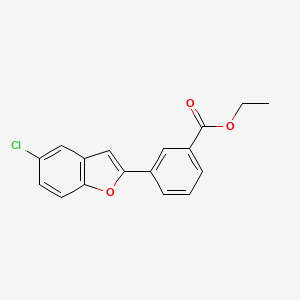
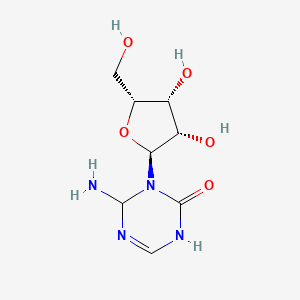
![5-(2,6-difluorophenyl)-1H-pyrazolo[4,3-c]isoquinoline](/img/structure/B13891974.png)
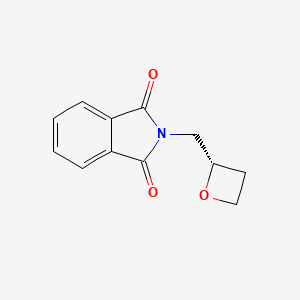
![1-[2-(Trifluoromethoxy)ethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B13891989.png)

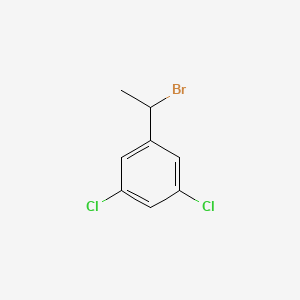
![Methyl 6-chloro-3-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B13892001.png)
